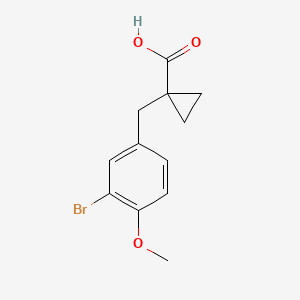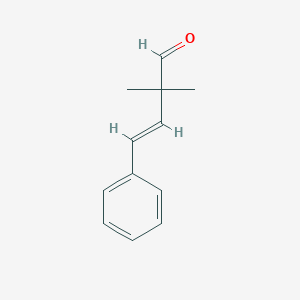
2,2-Dimethyl-4-phenylbut-3-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-4-phenylbut-3-enal is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butenal backbone with two methyl groups at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2-Dimethyl-4-phenylbut-3-enal involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base catalyst. For instance, the reaction between benzaldehyde and isobutyraldehyde in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar condensation reactions but on a larger scale. The use of microwave-assisted Claisen-Schmidt reactions has been reported to enhance the efficiency and yield of the desired product . This method reduces reaction times and minimizes the formation of by-products.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-phenylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-phenylbutanoic acid.
Reduction: 2,2-Dimethyl-4-phenylbutanol.
Substitution: Various substituted phenyl derivatives depending on the substituent used.
科学研究应用
2,2-Dimethyl-4-phenylbut-3-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 2,2-Dimethyl-4-phenylbut-3-enal involves its interaction with various molecular targets. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms from the reducing agent .
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-3-phenylbut-3-enal
- 4-Methyl-3-phenylpent-3-enal
- 2,2-Dimethyl-3-phenylcyclopropanecarbaldehyde
Uniqueness
2,2-Dimethyl-4-phenylbut-3-enal is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its ability to undergo stereospecific reactions, such as the aza-di-π-methane rearrangement, sets it apart from similar compounds .
属性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC 名称 |
(E)-2,2-dimethyl-4-phenylbut-3-enal |
InChI |
InChI=1S/C12H14O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
InChI 键 |
SDGGKNDHYZNGSJ-CMDGGOBGSA-N |
手性 SMILES |
CC(C)(/C=C/C1=CC=CC=C1)C=O |
规范 SMILES |
CC(C)(C=CC1=CC=CC=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


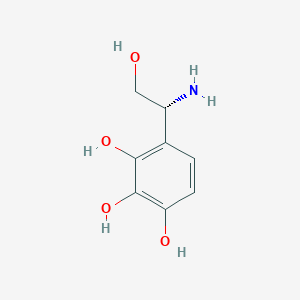
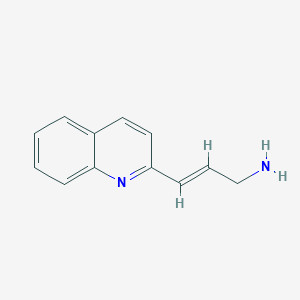
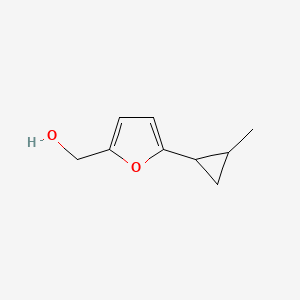
![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)
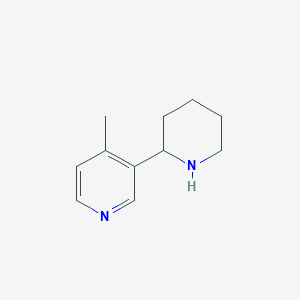

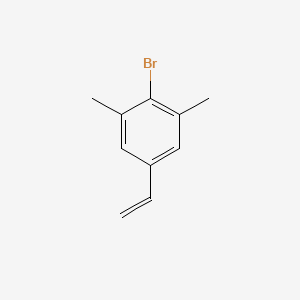
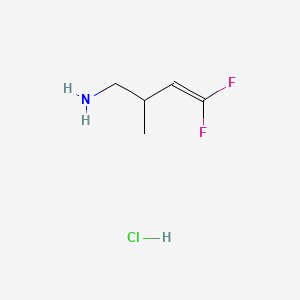
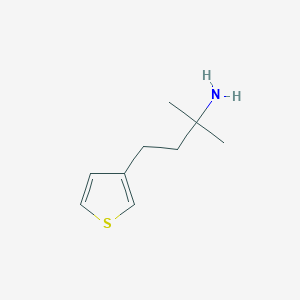
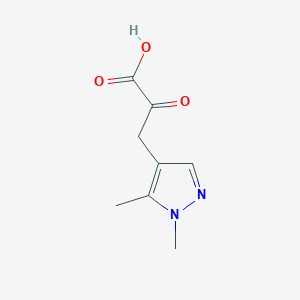
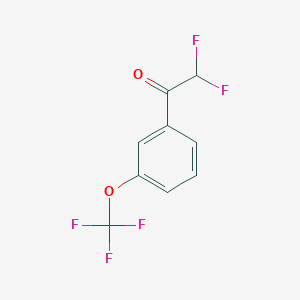
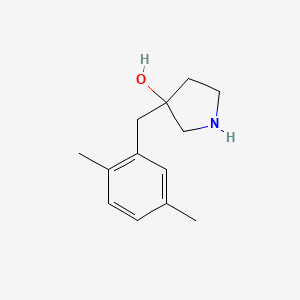
![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)
